Setipiprant (chemical name: 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid) is a potent, selective, and orally bioavailable antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). [] CRTH2, also known as DP2, is a G-protein-coupled receptor that binds to prostaglandin D2 (PGD2), a key mediator in inflammatory disorders. [, , ] By antagonizing CRTH2, setipiprant inhibits the biological effects of PGD2, thereby offering a potential therapeutic approach for inflammatory diseases such as asthma and allergic rhinitis. [, , ]
Setipiprant is an investigational drug primarily developed for the treatment of asthma and androgenic alopecia, commonly known as male pattern baldness. Originally developed by Actelion, Setipiprant functions as a selective antagonist of the prostaglandin D2 receptor 2 (DP2) and has been further advanced by Allergan for its potential in hair regrowth therapies. The compound's chemical formula is , with a molar mass of approximately 402.425 g/mol .
Setipiprant is classified as a non-steroidal anti-inflammatory drug, specifically targeting prostaglandin receptors. Its primary mechanism involves blocking the effects of prostaglandin D2, which has been implicated in hair loss and asthma pathophysiology. The drug is administered orally and has shown promising results in clinical trials without significant adverse effects compared to placebo .
The synthesis of Setipiprant involves several steps that utilize multicomponent reactions for efficient assembly. Recent advancements have demonstrated that Setipiprant can be synthesized through modular assembly techniques, allowing for rapid construction of complex molecules with fewer steps compared to traditional methods .
The general synthetic route includes the following steps:
Setipiprant's molecular structure features a complex arrangement that includes a fluorine atom and multiple functional groups contributing to its biological activity. The structural representation can be described using its SMILES notation and InChI identifiers, which facilitate computational modeling and analysis .
Key structural characteristics include:
Setipiprant undergoes various chemical reactions during its synthesis and when interacting with biological systems. Notably, it does not significantly inhibit cyclooxygenase enzymes, which are crucial for prostaglandin synthesis, indicating a selective mechanism of action that minimizes side effects associated with non-selective anti-inflammatory drugs .
In laboratory settings, Setipiprant has been assessed for its inhibitory effects on aldose reductase, an enzyme involved in glucose metabolism, showcasing its potential broader applications beyond asthma and hair loss treatment .
Setipiprant acts primarily by antagonizing the DP2 receptor, which is activated by prostaglandin D2. This receptor is known to inhibit hair follicle growth; thus, by blocking its action, Setipiprant may promote hair regrowth in individuals suffering from androgenic alopecia. The mechanism involves:
Setipiprant appears as a light yellow to yellow solid. Its stability profile indicates that it can remain stable for extended periods under controlled conditions:
The compound's half-life in humans is approximately 11 hours, with peak plasma concentrations reached within 1.8 to 4 hours post-administration. These pharmacokinetic properties support its potential efficacy as a therapeutic agent .
Setipiprant has shown promise in various therapeutic applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3